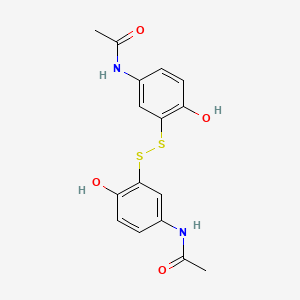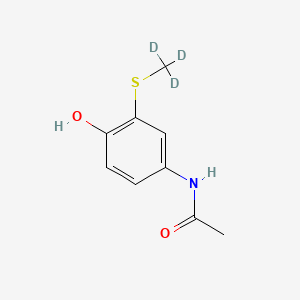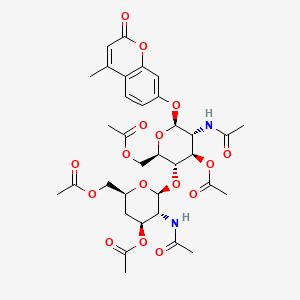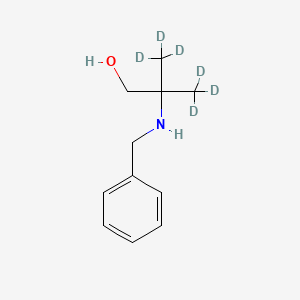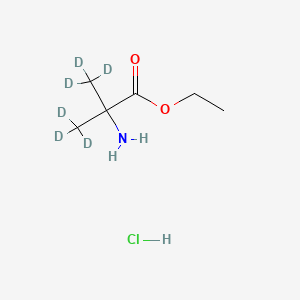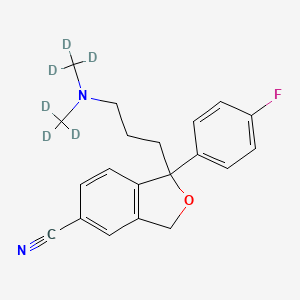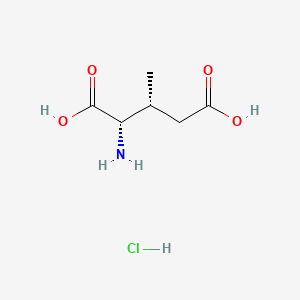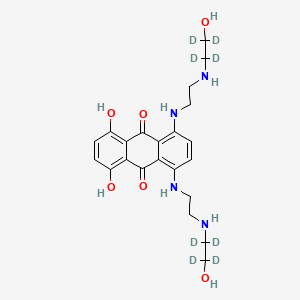
Mitoxantrone-d8
Vue d'ensemble
Description
Mitoxantrone-d8 (également connu sous le nom de Mitozantrone-d8 ou NSC 301739-d8) est un variant isotopique stable du Mitoxantrone. Le Mitoxantrone lui-même est un médicament utilisé en clinique avec plusieurs propriétés importantes :
Inhibiteur de la topoisomérase II : Le Mitoxantrone interfère avec la réplication et la réparation de l’ADN en inhibant la topoisomérase IIα, une enzyme cruciale pour le déroulement et la rescellement de l’ADN pendant la division cellulaire.
Inhibiteur de la protéine kinase C (PKC) : Il présente également une activité inhibitrice de la PKC.
Applications De Recherche Scientifique
Mitoxantrone-d8 finds applications in various scientific fields:
Chemistry: As a tool for studying drug metabolism and pharmacokinetics.
Biology: Investigating cellular responses to topoisomerase inhibitors.
Medicine: Clinical studies related to cancer treatment.
Industry: Quality control and method development in pharmaceutical research.
Mécanisme D'action
Le Mitoxantrone exerce ses effets par :
Intercalation de l’ADN : Il s’insère entre les paires de bases de l’ADN, perturbant la réplication et la transcription de l’ADN.
Inhibition de la topoisomérase II : En piégeant les complexes topoisomérase II-ADN, il empêche la rupture et la réparation des brins d’ADN.
Safety and Hazards
Orientations Futures
Mitoxantrone-d8 is currently used for the treatment of secondary progressive, progressive relapsing, or worsening relapsing-remitting multiple sclerosis . With the development of higher efficacy therapies and emerging data showing the potential positive long-term impact of these therapies when started earlier in the disease course, many clinicians have shifted to an early aggressive treatment approach in which patients are initially started on a higher efficacy DMT .
Analyse Biochimique
Biochemical Properties
Mitoxantrone-d8, like its parent compound Mitoxantrone, intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease α-globin precipitates and ameliorate anemia, splenomegaly, and ineffective erythropoiesis in a mouse model of β-thalassemia intermedia . It also inhibits the growth of K562 leukemia and K562-derived etoposide-resistant K/VP.5 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its intercalation into DNA, causing crosslinks and strand breaks . It also interferes with RNA and inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on acute myeloid leukemia, it was found that the drug’s effects varied over time, with some patients showing a response to treatment after several cycles .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on dogs with transitional cell carcinoma of the urinary bladder, it was found that the drug was effective at inducing remission more frequently than either drug as a single agent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to be metabolized through a two-electron reduction pathway, with its main metabolic products being the naphthoquinoxaline metabolite and its oxidation products, the Mitoxantrone mono- and dicarboxylic derivatives .
Transport and Distribution
This compound is known to distribute into a deep tissue compartment from which it is slowly released, as evidenced by a prolonged plasma terminal phase half-life, an extremely large volume of distribution, and the relatively large amount retained in tissue at ∼35 days post-dose .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus due to its ability to intercalate into DNA . This allows it to exert its effects directly on the genetic material of the cell, leading to the observed cellular effects.
Analyse Des Réactions Chimiques
Le Mitoxantrone-d8 subit probablement des réactions similaires à celles du Mitoxantrone en raison de leur similitude structurale. Ces réactions comprennent :
Réactions redox : Le Mitoxantrone peut subir à la fois des processus d’oxydation et de réduction.
Réactions de substitution : Il peut participer à des réactions de substitution nucléophile.
Réactifs courants : Des réactifs comme le peroxyde d’hydrogène (pour l’oxydation) et l’hydrazine (pour la réduction) sont souvent utilisés.
Principaux produits : Les produits primaires dépendent des conditions réactionnelles spécifiques et des groupes fonctionnels impliqués.
4. Applications de recherche scientifique
Le this compound trouve des applications dans divers domaines scientifiques :
Chimie : Comme outil pour étudier le métabolisme des médicaments et la pharmacocinétique.
Biologie : Investigation des réponses cellulaires aux inhibiteurs de la topoisomérase.
Médecine : Études cliniques liées au traitement du cancer.
Industrie : Contrôle de la qualité et développement de méthodes dans la recherche pharmaceutique.
Comparaison Avec Des Composés Similaires
L’unicité du Mitoxantrone-d8 réside dans son marquage au deutérium. Les composés similaires comprennent :
Mitoxantrone : Le composé parent non deutéré.
Doxorubicine : Un autre médicament anticancéreux à base d’anthracénodione.
Méthodes De Préparation
Le Mitoxantrone-d8 peut être synthétisé par substitution au deutérium dans la structure existante du Mitoxantrone. Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles pour sa préparation ne sont pas facilement disponibles dans la littérature. il est généralement produit en utilisant des précurseurs marqués et des réactifs deutérés.
Propriétés
IUPAC Name |
1,4-dihydroxy-5,8-bis[2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2/i9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZJGLLVHKMTCM-PMCMNDOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662132 | |
| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189974-82-0 | |
| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




